molecular formula C18H28N4O2 B5402069 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine

5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine

Cat. No. B5402069
M. Wt: 332.4 g/mol
InChI Key: DQKNKTIYJIBQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in 2004 by a team of researchers led by Prof. David E. Nichols at Purdue University. MP-10 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor and a weak antagonist at the D2 receptor. This dual action may contribute to its potential therapeutic effects in the treatment of various psychiatric disorders.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine can increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. In vivo studies have shown that 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine can increase locomotor activity and induce head-twitch behavior in mice, which are indicative of its psychoactive properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine is its high affinity for the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine is its potential psychoactive properties, which may confound the interpretation of experimental results.

Future Directions

There are several future directions for the research on 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine. One area of interest is the development of 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, the role of the 5-HT2A receptor in various physiological and pathological conditions, such as pain, inflammation, and cancer, could be further elucidated using 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine as a tool.

Synthesis Methods

The synthesis of 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 2-chloropyridine with propylamine to form 2-propylpyridine. This intermediate is then reacted with 4-morpholin-4-ylpiperidine-1-carboxylic acid to form the desired product, 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine. The synthesis of 5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine has been optimized to yield high purity and yield, making it suitable for various research applications.

Scientific Research Applications

5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for the serotonin 5-HT2A receptor and moderate affinity for the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and behavior, making them important targets for drug development.

properties

IUPAC Name

(4-morpholin-4-ylpiperidin-1-yl)-[6-(propylamino)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O2/c1-2-7-19-17-4-3-15(14-20-17)18(23)22-8-5-16(6-9-22)21-10-12-24-13-11-21/h3-4,14,16H,2,5-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKNKTIYJIBQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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